molecular formula C20H10O2 B602333 Benzo(a)pyrene-3,6-quinone CAS No. 64133-78-4

Benzo(a)pyrene-3,6-quinone

Cat. No. B602333
CAS RN: 64133-78-4
M. Wt: 282.3
InChI Key:
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Description

Benzo(a)pyrene-3,6-quinone, also known as Benzo(alpha)-pyrene-3,6-quinone, is a compound with the molecular formula C16H6O2 . It is a derivative of Benzo[a]pyrene (BaP), a well-known carcinogenic polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter .


Synthesis Analysis

The synthesis of Benzo(a)pyrene-3,6-quinone involves several steps. The principal phenol and quinone isomers of Benzo[a]pyrene (BP) are formed as metabolites of BP in human bronchoalveolar cells . The syntheses of the BP phenols involve Pd-catalyzed Suzuki-Miyaura cross-coupling of a naphthalene boronate ester with a substituted aryl bromide or triflate ester . The BP quinones were synthesized from the corresponding BP phenols by direct oxidation with the hypervalent iodine reagents IBX or TBI .


Molecular Structure Analysis

The molecular structure of Benzo(a)pyrene-3,6-quinone is characterized by a pentacyclic arrangement of benzene rings . The IUPAC name for this compound is pentacyclo [6.6.2.0 2,7 .0 4,16 .0 11,15 ]hexadeca-1,4 (16),5,7,9,11 (15),13-heptaene-3,12-dione .


Chemical Reactions Analysis

The formation of Benzo(a)pyrene-3,6-quinol glucuronides in liver microsomes appears to occur by a sequence of three reactions: BP-3,6-quinone to BP-3,6 hydroquinone to BP-3,6-quinol monoglucuronide to BP-3,6-quinol diglucuronide .


Physical And Chemical Properties Analysis

Benzo(a)pyrene-3,6-quinone has a molecular weight of 230.22 g/mol . It has a topological polar surface area of 34.1 Ų and a complexity of 491 . It has no hydrogen bond donors but has two hydrogen bond acceptors .

Scientific Research Applications

  • Environmental Pollution Analysis : Benzo(a)pyrene-3,6-quinone has been identified in air pollution studies, particularly in samples of suspended particulate matter. Its detection and analysis are vital in understanding the environmental impact of PAHs and related compounds (Pierce & Katz, 1976).

  • Metabolic Studies : Research on the metabolism of benzo(a)pyrene to 3-hydroxybenzo(a)pyrene shows that benzo(a)pyrene-3,6-quinone is a significant metabolite. This research helps in understanding the enzymatic processes involved in the metabolism of carcinogenic substances (Yang et al., 1977).

  • Genotoxicity Studies : The genotoxic effects of benzo(a)pyrene quinones, including benzo(a)pyrene-3,6-quinone, on Chinese hamster epithelial liver cells were investigated to understand the mechanisms of chromosome aberrations and spindle disturbances caused by these compounds (Sbrana et al., 1995).

  • Redox Cycling and Toxicity : Studies on the toxicity of benzo(a)pyrene quinones to cultured cells reveal that these compounds, including benzo(a)pyrene-3,6-quinone, induce cytotoxicity through redox cycling involving quinone, hydroquinone, and molecular oxygen. Understanding this mechanism is crucial for assessing the risks associated with exposure to these substances (Lorentzen et al., 1979).

  • Inhibition of Metabolism : The inhibition of metabolism of benzo(a)pyrene and its dihydrodiol by benzo(a)pyrene quinones has been studied, providing insights into the interaction of different metabolites and their impact on biochemical pathways (Shen et al., 1979).

Safety And Hazards

Benzo(a)pyrene-3,6-quinone is derived from Benzo[a]pyrene (BaP), which is a known human carcinogen . BaP is present in automobile exhaust, tobacco smoke, and some foods, and exposure to it is common . It shows mutagenic and carcinogenic effects, and one of its important mechanisms of action is its free radical activity, which induces oxidative stress in cells .

Future Directions

Research on Benzo(a)pyrene-3,6-quinone is ongoing, with a focus on understanding its toxicological effects and the mechanisms underlying these effects . There is also interest in studying the protective activities of selected chemicals against BaP activity . The formation of BPQ from BaP through trans-7,8-dihydroxy-7,8-dihydroB[a]P by the mediation of aldo-keto reductases and its role in the genotoxicity and carcinogenesis of BaP are currently under extensive investigation .

properties

IUPAC Name

benzo[a]pyrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRYNZSMCVOJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952918
Record name Benzo[pqr]tetraphene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(a)pyrene-3,6-quinone

CAS RN

3067-14-9, 64133-78-4
Record name Benzo[a]pyrene-3,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3067-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-3,6-quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-3,6-dione, radical ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[pqr]tetraphene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(A)PYRENE-3,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT61YDG18C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
SW Burchiel, TA Thompson, FT Lauer… - Toxicology and applied …, 2007 - Elsevier
Benzo(a)pyrene (BaP) is a known human carcinogen and a suspected breast cancer complete carcinogen. BaP is metabolized by several metabolic pathways, some having …
Number of citations: 67 www.sciencedirect.com
C Lind, H Vadi, L Ernster - Archives of Biochemistry and Biophysics, 1978 - Elsevier
Benzo(a)pyrene (BP) quinones and 3-OH-BP are the metabolites preferentially converted to glucuronyl conjugates when BP is metabolized by microsomes from 3-methyl-cholanthrene (…
Number of citations: 139 www.sciencedirect.com
L Rodríguez-Fragoso, K Melendez, LG Hudson… - Toxicology and applied …, 2009 - Elsevier
Benzo[a]pyrene (BaP) is activated by xenobiotic-metabolizing enzymes to highly mutagenic and carcinogenic metabolites. Previous studies in this laboratory have shown that benzo[a]…
Number of citations: 27 www.sciencedirect.com
AD Grove, GC Llewellyn, FK Kessler… - Toxicology and applied …, 2000 - Elsevier
UDP-glucuronosyltransferase 1A7 (UGT1A7) is a polyaromatic hydrocarbon (PAH)–inducible UGT with activity toward various benzo[a]pyrene (B[a]P) metabolites. To investigate the …
Number of citations: 19 www.sciencedirect.com
J Capdevila, S Orrenius - FEBS letters, 1980 - core.ac.uk
Quinones are almost invariably found as products of the oxidative metabolism of benzo [alpyrene supported by rat liver microsomes [1, 2] or isolated hepatocytes [3, 4]. Quinones are …
Number of citations: 15 core.ac.uk
J Capdevila, RW Estabrook, RA Prough - Biochemical and Biophysical …, 1978 - Elsevier
Abstract Analysis of repetitive scan difference spectra of incubation mixtures containing liver microsomes from phenobarbital-pretreated rats, benzo(a)pyrene-3,6-quinone, and NADPH …
Number of citations: 38 www.sciencedirect.com
AL Shen, WE Fahl, SA Wrighton, CR Jefcoate - Cancer Research, 1979 - AACR
Benzo(a)pyrene 1,6-, 3,6-, and 6,12-quinones were found to be noncompetitive inhibitors of mixed-function oxidation of benzo(a)pyrene (BP) and trans-7,8-dihydro-7,8-dihydroxy-benzo(…
Number of citations: 60 aacrjournals.org
B Moorthy, KP Miller, W Jiang, ES Williams… - … of Pharmacology and …, 2003 - ASPET
Benzo[a]pyrene (BP), a polycylic aromatic hydrocarbon (PAH), is a potent atherogen and carcinogen in laboratory animals. Since genotoxic mechanisms may contribute to the …
Number of citations: 57 jpet.aspetjournals.org
H Morrison, DDI Monte, M Nordenskjöld, B Jernström - Toxicology letters, 1985 - Elsevier
The cytotoxicity of menadione (2-methyl-1,4-naphthoquinone) and benzo(a)pyrene-3,6-quinone (BP-3,6-0) was tested in cultures of adult rat hepatocytes and human fibroblasts. …
Number of citations: 42 www.sciencedirect.com
C Lind - Biochemical pharmacology, 1985 - Elsevier
Materials and methods BP-3, 6-quinone was a generous gift from Dr. M. Litwack, liT Research Institute (Chicago, IL., USA). All chemicals were obtained from Sigma Chemical Co.(St. …
Number of citations: 21 www.sciencedirect.com

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